3-(3,5-Dimethylbenzamido)benzofuran-2-carboxamide
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Overview
Description
3-(3,5-Dimethylbenzamido)benzofuran-2-carboxamide is a compound that belongs to the benzofuran class of chemicals. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some benzofuran compounds can inhibit the activity of certain enzymes, thereby disrupting the biochemical pathways in which these enzymes are involved .
Biochemical Pathways
For example, they may affect pathways related to cell growth and proliferation, oxidative stress response, and viral replication .
Result of Action
Given the biological activities associated with benzofuran compounds, it can be inferred that this compound may have potential anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylbenzamido)benzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation chemistry. The process begins with the installation of an 8-aminoquinoline directing group, followed by palladium-catalyzed C–H arylation to introduce the aryl substituent at the C3 position of the benzofuran scaffold . The final step involves a one-pot, two-step transamidation procedure, which proceeds via the intermediate N-acyl-Boc-carbamates .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylbenzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzofuran scaffold allows for substitution reactions, where different substituents can be introduced at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzofuran derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .
Scientific Research Applications
3-(3,5-Dimethylbenzamido)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex benzofuran derivatives.
Comparison with Similar Compounds
Similar Compounds
Methoxsalen: Used against psoriasis and eczema.
Amiodarone: An antiarrhythmic medication.
Dronedarone: Another antiarrhythmic drug.
Vilazodone: An antidepressant.
Uniqueness
3-(3,5-Dimethylbenzamido)benzofuran-2-carboxamide stands out due to its specific structural features and the potential for diverse biological activities. Its unique combination of benzofuran and benzamido groups allows for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
3-[(3,5-dimethylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-10-7-11(2)9-12(8-10)18(22)20-15-13-5-3-4-6-14(13)23-16(15)17(19)21/h3-9H,1-2H3,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZJBUKDWASQKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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